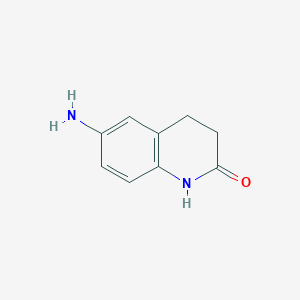

6-amino-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVCYWFUIFIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406718 | |

| Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-13-5 | |

| Record name | 6-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pharmacological profile of 6-amino-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Pharmacological Profile of 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structural foundation is the 3,4-dihydroquinolin-2(1H)-one core, a recognized "privileged structure" in neuropharmacology due to its recurrence in a variety of biologically active molecules that target the central nervous system (CNS).[2] The addition of an amino group at the 6-position presents a key functional handle that can significantly influence the molecule's chemical reactivity and biological interactions, making it a versatile building block for the synthesis of novel therapeutic agents.[1][3]

This technical guide provides a comprehensive overview of the . While this compound is primarily utilized as a key pharmaceutical intermediate, this guide will delve into the established pharmacology of its core scaffold, drawing insights from prominent drugs like aripiprazole to infer its potential biological activities and therapeutic applications.[4][5] We will explore its synthesis, physicochemical properties, the neuropharmacology of the dihydroquinolinone core, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 6-nitro-3,4-dihydroquinolin-2(1H)-one.[6] This transformation is a standard procedure in medicinal chemistry and can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of this compound[6]

-

Dissolution: Dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in methanol at 0 °C.

-

Addition of Reagents: Sequentially add zinc powder (5 equivalents) and ammonium chloride (5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the mixture through a pad of celite to remove the solid residues.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in a solution of 5% methanol in dichloromethane and wash with water.

-

Drying and Final Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22246-13-5 | [4] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Purity | ≥97% | [1] |

The 3,4-Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold in Neuropharmacology

The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the design of CNS-active agents. Its significance is exemplified by the atypical antipsychotic drug aripiprazole, which features this core structure.[5][7]

Mechanism of Action: Insights from Aripiprazole

Aripiprazole possesses a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[8] Its therapeutic efficacy is attributed to a combination of:

-

Partial agonism at dopamine D2 receptors: Aripiprazole has a high affinity for D2 receptors (Ki = 0.34 nM).[9] Unlike full antagonists, its partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[9]

-

Partial agonism at serotonin 5-HT1A receptors. [8]

-

Antagonism at serotonin 5-HT2A receptors. [8]

This polypharmacology allows aripiprazole to effectively manage the positive, negative, and cognitive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects and weight gain often associated with other antipsychotics.[5][10]

Signaling Pathways

The interaction of compounds containing the 3,4-dihydroquinolin-2(1H)-one core with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. The D2-like receptor family (D2, D3, D4) typically couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11] Conversely, the D1-like family (D1, D5) couples to stimulatory G-proteins (Gs) to activate adenylyl cyclase and increase cAMP.[11]

Caption: Simplified signaling pathway for D2-like receptor activation.

Inferred Pharmacological Profile of this compound

Given that this compound shares the same core scaffold as aripiprazole, it is plausible that it and its derivatives may also interact with dopamine and serotonin receptors. The presence of the amino group at the 6-position provides a site for further chemical modification, allowing for the synthesis of a library of compounds with potentially diverse pharmacological activities. This amino group can also act as a hydrogen bond donor and acceptor, which could enhance binding to biological targets.[3]

Experimental Protocols for Pharmacological Characterization

To elucidate the specific and its derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D2 receptor).

-

Radioligand Binding: Incubate the cell membranes with a known radioligand for the receptor and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.

Caption: Workflow for an in vitro receptor binding assay.

Functional Assay (cAMP Assay)

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor.

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Cell Lysis: Lyse the cells to release intracellular components.

-

cAMP Measurement: Measure the intracellular cAMP levels using an appropriate assay kit (e.g., ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Pharmacokinetic Considerations

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[12] Based on the data from aripiprazole, compounds with a 3,4-dihydroquinolin-2(1H)-one core are expected to have good oral bioavailability.[7]

Metabolism

Metabolism is a critical aspect of pharmacokinetics. Aripiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7][9][10] It is likely that derivatives of this compound will also be substrates for these enzymes. The amino group on the 6-position may also be a site for metabolic transformations such as N-acetylation or glucuronidation.

Distribution

Aripiprazole and its active metabolite, dehydroaripiprazole, are highly bound to plasma proteins (>99%), primarily albumin.[7][8] This extensive protein binding can influence the distribution of the drug in the body.

Pharmacokinetic Parameters of Aripiprazole

| Parameter | Value | Source |

| Oral Bioavailability | 87% | [7] |

| Time to Peak Plasma Concentration | 3-5 hours | [7] |

| Elimination Half-life | ~75 hours | [5] |

| Active Metabolite | Dehydroaripiprazole | [5][8] |

Therapeutic Potential and Future Directions

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in a range of CNS disorders, including:

-

Schizophrenia and Bipolar Disorder: By targeting dopamine and serotonin receptors.[5][10]

-

Major Depressive Disorder: As an adjunctive therapy.[5]

-

Neurodegenerative Diseases: The neuropharmacological activity of the core scaffold suggests potential for development in this area.

Future research should focus on the synthesis and pharmacological characterization of a diverse library of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with optimized potency, selectivity, and pharmacokinetic properties. The development of novel ligands targeting dopamine and serotonin receptors continues to be an active area of research, and this compound represents a promising scaffold for the discovery of next-generation CNS therapies.

References

-

Salzano, S., et al. (2020). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry. [Link]

-

Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience. [Link]

-

National Center for Biotechnology Information. Aripiprazole Therapy and CYP2D6 Genotype. [Link]

-

Baran, P., et al. (2017). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. International Journal of Molecular Sciences. [Link]

-

U.S. Food and Drug Administration. ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. [Link]

-

Chem-Impex. 6-Aminoisoquinolin-1(2H-one. [Link]

-

Arch Pharm (Weinheim). (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. [Link]

-

Molecules. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

-

MySkinRecipes. 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Duplantier, A. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry. [Link]

- Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

RSC Publishing. (1993). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. [Link]

-

Visual Neuroscience. (2001). Dopamine depletion with 6-OHDA enhances dopamine D1-receptor modulation of potassium currents in retinal bipolar cells. [Link]

-

Dana Bioscience. 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one 1g. [Link]

-

PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

-

PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

-

National Center for Biotechnology Information. Chapter 1 Pharmacokinetics & Pharmacodynamics. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dopamine Receptors. [Link]

-

Journal of Nutrition. (2003). Amino acid pharmacokinetics and safety assessment. [Link]

-

Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

Frontiers in Chemistry. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5 [chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-amino-3,4-dihydroquinolin-2(1H)-one as a pharmaceutical intermediate

An In-Depth Technical Guide to 6-amino-3,4-dihydroquinolin-2(1H)-one: A Cornerstone Pharmaceutical Intermediate

Introduction: The Unseen Pillar of Modern Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often gets the spotlight. However, the journey to that API is paved with critical molecules known as intermediates. Among these, This compound stands out as a pivotal building block, particularly in the synthesis of neuropsychiatric medications. This guide, intended for researchers and drug development professionals, delves into the core scientific principles of this versatile compound, from its synthesis to its application, underscoring its significance in medicinal chemistry.

This molecule, a dihydroquinolinone derivative, is a vital organic compound with the chemical formula C9H10N2O and a molecular weight of approximately 162.19 g/mol .[1][2] Its structure, featuring an amino group on the dihydroquinolinone core, makes it a highly versatile scaffold for creating more complex molecules with therapeutic potential.[1]

| Property | Value | Source |

| CAS Number | 22246-13-5 | [1][3] |

| Molecular Formula | C9H10N2O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | Light yellow to light brown solid | [1] |

| Purity | Typically ≥97% for pharmaceutical use | [1] |

Strategic Synthesis: From Nitro Precursor to Amino Core

The primary industrial synthesis of this compound is a classic example of nitro group reduction, a fundamental transformation in organic chemistry. The choice of this method is driven by the ready availability of the starting material, 6-nitro-3,4-dihydroquinolin-2(1H)-one, and the high efficiency of the reduction.

The causality behind this choice is rooted in reaction kinetics and selectivity. Catalytic hydrogenation is a common method for nitro group reduction, but for this specific substrate, a metal/acid system often proves more practical and cost-effective on a large scale.

Protocol: Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol describes a common lab-scale synthesis. The selection of zinc powder and ammonium chloride in methanol is a strategic choice that offers a milder and more selective reduction compared to more aggressive reagents like tin(II) chloride or catalytic hydrogenation with palladium on carbon, which might require specialized high-pressure equipment.[4]

Step-by-Step Methodology:

-

Dissolution: At 0°C, dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (3 g) in methanol (60 mL). The low temperature is crucial to control the initial exotherm of the reaction.[4]

-

Reagent Addition: Sequentially add zinc powder (5 equivalents) and ammonium chloride (5 equivalents). Ammonium chloride acts as a proton donor in this system, facilitating the reduction by zinc.[4]

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]

-

Work-up: Upon completion, filter the mixture through a pad of diatomaceous earth (Celite) to remove the zinc salts and other solid residues.[4]

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a solution of 5% methanol in dichloromethane and wash with water. This step removes the remaining inorganic salts.[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. This process typically yields around 2.3 g of the product, representing a high yield of approximately 91%.[4]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Pivotal Role in Aripiprazole Synthesis

The primary driver for the demand for this compound is its crucial role as a precursor to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0) , a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[5][6][7] Aripiprazole is used to treat schizophrenia, bipolar disorder, and major depressive disorder.[8][9]

The conversion of the 6-amino group to a 7-hydroxy group is a multi-step process that typically involves diazotization of the amino group followed by hydrolysis. This transformation is a cornerstone of aromatic chemistry, allowing for the strategic introduction of a hydroxyl group, which is then used as a handle for subsequent etherification in the final steps of the Aripiprazole synthesis.

The synthesis of Aripiprazole begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[10] This step forms the butyl ether linkage. The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final Aripiprazole molecule.

Logical Flow: From Intermediate to API

Caption: Role of the intermediate in Aripiprazole synthesis.

Beyond Aripiprazole: Emerging Applications

While its role in Aripiprazole synthesis is well-established, the unique structure of this compound makes it a valuable scaffold for medicinal chemists exploring new therapeutic agents.[1] Research is ongoing into its use for synthesizing compounds with potential anticancer, antimicrobial, and other CNS disorder applications.[1][3][11] For instance, new peptide derivatives of amino-dihydroquinolinones have been synthesized and investigated for their carbonic anhydrase enzyme inhibition activities.[12]

Analytical Characterization and Quality Control

Ensuring the purity of a pharmaceutical intermediate is paramount for the safety and efficacy of the final drug product. A battery of analytical techniques is employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule. A typical spectrum in DMSO-d6 would show characteristic peaks for the aromatic protons, the amino group protons, and the aliphatic protons of the dihydroquinolinone ring system.[4] For example, the protons of the amino group (NH₂) typically appear as a broad singlet around 4.7 ppm, while the aromatic protons show up in the 6.3-6.6 ppm region.[4]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the intermediate, separating it from any starting materials or by-products.

Safety and Handling

As with any chemical intermediate, proper handling is essential. While specific data for this compound is limited, related compounds suggest that it should be handled with care. The GHS hazard statements for the isomeric compound 6-amino-3,4-dihydro-2H-isoquinolin-1-one include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is more than just a chemical formula on a page; it is a critical enabler in the production of life-changing medications. Its straightforward, high-yield synthesis and its versatile chemical functionality make it an indispensable tool for pharmaceutical scientists. Understanding the nuances of its synthesis, reactivity, and application provides a deeper appreciation for the elegant science that underpins modern drug development. As research continues to uncover new therapeutic possibilities, the importance of this foundational intermediate is set to grow even further.

References

- Vertex AI Search. (n.d.). 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.

- Santa Cruz Biotechnology. (n.d.). 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one | CAS 22246-18-0.

- ChemicalBook. (n.d.). 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0.

- BLDpharm. (n.d.). 22246-18-0|7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

- Fisher Scientific. (n.d.). CAS RN 22246-18-0.

- LGC Standards. (n.d.). 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

- (n.d.). This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier.

- PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.

- (n.d.). Procuring this compound: A Manufacturer's Perspective on Quality and Supply.

- PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.

- ChemicalBook. (n.d.). 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5.

- Chem-Impex. (n.d.). 6-Aminoisoquinolin-1(2H)-one.

- PubMed Central. (n.d.). Classics in Chemical Neuroscience: Aripiprazole.

- PubMed Central. (n.d.). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.

- PubChem. (n.d.). Aripiprazole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5 [chemicalbook.com]

- 5. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

- 6. 22246-18-0|7-Hydroxy-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 7. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | LGC Standards [lgcstandards.com]

- 8. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 6-Aminoquinolinone Scaffold – A Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Aminoquinolinones

The quinolinone motif is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, planar structure and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets. Within this broad class, the 6-aminoquinolinone core has emerged as a particularly versatile and "privileged" structure. The strategic placement of an amino group at the C-6 position fundamentally alters the electronic and steric properties of the quinolinone system, opening new avenues for molecular interactions and therapeutic applications.

Historically, the C-6 position of quinolones was dominated by a fluorine atom, a critical component for the potent activity of fluoroquinolone antibacterials. However, pioneering research demonstrated that replacing this fluorine with an amino group could retain, and in some cases modulate, significant biological activity, leading to new classes of compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-aminoquinolinones, synthesizing data from antibacterial, anticancer, and other therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel 6-aminoquinolinone-based therapeutics.

The 6-Aminoquinolinone Core: Anatomy and Key Modification Sites

The foundational 6-aminoquinolinone structure presents multiple positions for chemical modification, each offering a distinct opportunity to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Understanding these key positions is fundamental to any rational drug design campaign.

Caption: Core structure of 6-aminoquinolinone with key positions for substitution.

Comprehensive SAR Analysis by Position

The biological activity of 6-aminoquinolinones is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR at each key position, explaining the causality behind observed activity changes.

The Crucial C-6 Amino Group

The defining feature of this scaffold, the C-6 amino group, serves as more than a simple substitution. It can act as both a hydrogen bond donor and acceptor, fundamentally influencing interactions with target proteins. In the context of antibacterial agents that target DNA gyrase, replacing the traditional C-6 fluorine with an amino group maintains good activity against Gram-negative bacteria and can enhance activity against Gram-positive strains, depending on other substitutions.[1] This highlights that while fluorine provides potent activity, the amino group offers a different but equally effective mode of interaction.

N-1 Position: The Anchor for Potency

The substituent at the N-1 position is a primary determinant of potency across multiple target classes, particularly for antibacterial quinolones.[2]

-

Causality: This position often projects into a specific pocket of the target enzyme. Small alkyl groups like ethyl or cyclopropyl are classic choices in antibacterial agents, as they provide optimal steric fit and hydrophobic interactions within the DNA gyrase complex. The choice of substituent here directly impacts the overall conformation and binding affinity of the molecule. For other targets, larger groups may be tolerated or even required to access different regions of the binding site.

C-7 Position: Modulator of Spectrum and Selectivity

The C-7 position is arguably the most explored site for modification, offering a powerful handle to fine-tune the biological activity spectrum and physicochemical properties.

-

Antibacterial Activity: In 6-aminoquinolones, the introduction of a thiomorpholine ring at C-7 leads to compounds with good activity against Gram-positive bacteria.[1] This is a departure from traditional fluoroquinolones where a piperazine ring is common. The sulfur atom in the thiomorpholine ring may engage in unique interactions or alter the electronics and solubility of the molecule favorably.

-

Kinase Inhibition: For kinase inhibitors, the C-7 substituent can be used to improve solubility and cell permeability or to gain additional interactions with the solvent-exposed region of the kinase.

C-8 Position: Enhancing Gram-Positive Activity

While often substituted with a hydrogen or a halogen in traditional quinolones, the C-8 position in the 6-aminoquinolinone series offers a unique opportunity for synergy.

-

Causality: Studies have demonstrated that the combined presence of a C-6 amino group and a C-8 methyl group is particularly effective for boosting antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA.[3][4] The C-8 methyl group likely induces a conformational twist in the quinolone core, optimizing its presentation to the DNA gyrase of Gram-positive organisms, an effect that is potentiated by the C-6 amino moiety.

C-3 and C-4 Positions: Diversification of Targets

The classic antibacterial pharmacophore includes a carboxylic acid at C-3 and a carbonyl at C-4. However, modifications here allow the scaffold to engage entirely different classes of targets.

-

Kinase Inhibitors: Replacing the C-3 carboxylic acid with bulky aromatic groups, such as an indole moiety, transforms the scaffold into a potent kinase inhibitor.[5][6] These large substituents are designed to occupy the ATP-binding site, with the quinolinone core often forming key hydrogen bonds with the kinase hinge region. Further substitution at the C-6 position can then be used to extend into nearby hydrophobic pockets to dramatically increase affinity and selectivity.[5][6]

-

Androgen Receptor Modulators: A 4-trifluoromethyl group, combined with a dialkylamino substitution at C-6, converts the scaffold into a selective androgen receptor modulator (SARM).[7] This demonstrates the remarkable plasticity of the quinolinone core, where modifications at C-4 and C-6 completely redirect its biological activity.

Target-Specific SAR Insights & Data

The versatility of the 6-aminoquinolinone scaffold is best appreciated by examining its SAR across different therapeutic targets.

Antibacterial Agents (DNA Gyrase Inhibitors)

The primary mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV. For 6-aminoquinolones, the key to potent activity lies in the synergistic interplay between substituents at positions N-1, C-6, C-7, and C-8.

Table 1: SAR Summary for Antibacterial 6-Aminoquinolinones

| Position | Substituent | Effect on Activity | Rationale |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl | Essential for high potency | Optimal fit in DNA gyrase binding pocket. |

| C-6 | -NH₂ | Maintains Gram-negative activity, can improve Gram-positive activity | Replaces fluorine, offers alternative H-bonding.[1] |

| C-7 | Thiomorpholine | Good Gram-positive activity | Favorable interactions and physicochemical properties.[1] |

| C-8 | -CH₃ | Enhances Gram-positive activity, especially when paired with C-6 -NH₂ | Induces favorable conformational twist for Gram-positive targets.[3] |

Kinase Inhibitors (e.g., Chek1, c-Met)

In kinase inhibition, the 6-aminoquinolinone scaffold serves as an ATP-competitive inhibitor. The SAR is driven by interactions within the ATP binding cleft, particularly the hinge region.

Caption: Logical flow of SAR for 6-aminoquinolinone-based kinase inhibitors.

X-ray crystallography has shown that substituents at the C-6 position can extend into a hydrophobic region (HI pocket) of the Chek1 kinase active site, significantly improving binding affinity.[5] A general trend observed is that minimizing polar surface area and the number of basic amines in these C-6 substituents leads to improved cell potency.[5][6]

Experimental Methodologies: A Self-Validating Approach

Trustworthy SAR data is built on robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and evaluation of 6-aminoquinolinone derivatives.

General Synthetic Workflow

The synthesis of 6-aminoquinolinones typically begins with the construction of the corresponding 6-nitroquinoline, followed by a reduction step. This precursor can then be subjected to various modifications.

Sources

- 1. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction: The Promise of a Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds. This heterocyclic scaffold provides a versatile framework for the development of novel therapeutics across a spectrum of diseases. The specific analogue, 6-amino-3,4-dihydroquinolin-2(1H)-one, introduces a key functional group—a primary aromatic amine at the 6-position—that significantly influences its physicochemical properties and potential interactions with biological targets. This amino group can serve as a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind with high affinity to macromolecular targets. This guide provides an in-depth exploration of the potential therapeutic targets for this compound, grounded in the established activities of structurally related compounds, and presents detailed methodologies for target validation.

I. The Kinase Family: A Primary Avenue for Therapeutic Intervention

A substantial body of evidence points towards protein kinases as a highly probable class of therapeutic targets for derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold. Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders. The structural features of this compound make it a compelling candidate for development as a kinase inhibitor.

A. Rationale for Targeting Kinases

Derivatives of the quinolinone and dihydroquinolinone core have demonstrated inhibitory activity against a range of kinases. This suggests that the core scaffold is well-suited to fit into the ATP-binding pocket of these enzymes. The 6-amino group can be strategically modified to enhance selectivity and potency for specific kinase targets.

B. Key Kinase Targets and Their Therapeutic Relevance

Based on the activity of analogous compounds, the following kinases represent high-priority targets for this compound:

-

p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of the inflammatory response and cellular stress. Inhibition of p38 MAP kinase is a validated strategy for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

-

Janus Kinase 3 (JAK3): A critical component of cytokine signaling pathways that are central to the functioning of the immune system. Selective JAK3 inhibitors are of significant interest for the treatment of autoimmune disorders and organ transplant rejection.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[1][2][3][4][5]

C. Experimental Workflow for Kinase Target Validation

A multi-step approach is essential to definitively identify and characterize the interaction of this compound with its kinase targets.

Sources

- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pacb.com [pacb.com]

- 5. scilit.com [scilit.com]

discovery and background of 6-amino-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Discovery and Synthetic Background of 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction: The Privileged Scaffold of Dihydroquinolinones

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 3,4-dihydroquinolin-2(1H)-one moiety is a quintessential example of such a scaffold.[1][2] This heterocyclic system is a core component of several FDA-approved drugs, including the antiplatelet agent cilostazol, the beta-blocker carteolol, and the atypical antipsychotic aripiprazole.[1] The versatility of the dihydroquinolinone core allows it to serve as a foundation for molecules that exhibit a wide array of pharmacological activities, from phosphodiesterase inhibition to modulation of dopamine and serotonin receptors.[1] This guide provides a detailed exploration of a key derivative, this compound, a vital building block for the synthesis of novel therapeutic agents.

Strategic Importance of the 6-Amino Substituent

The functionalization of the dihydroquinolinone core is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of an amino group at the C-6 position is a particularly significant strategic choice. This modification introduces a nucleophilic center and a hydrogen bond donor, which can be crucial for anchoring the molecule within a target's binding site.

Research into quinolone derivatives has demonstrated that a C-6 amino group can confer potent biological activity. For instance, in the development of new antibacterial agents, replacing the more common C-6 fluorine with an amino group resulted in compounds with good activity against both Gram-negative and Gram-positive bacteria.[3] Furthermore, the 6-amino-dihydroquinolinone scaffold has been a foundational element in the discovery of novel selective androgen receptor modulators (SARMs), highlighting its utility in diverse therapeutic areas.[4] Its structural relationship to 6-hydroxy-3,4-dihydroquinolinone, a key intermediate in the synthesis of cilostazol, further underscores its industrial and pharmaceutical relevance.[5][6]

Core Synthetic Pathways: From Simple Precursors to a Key Intermediate

The synthesis of this compound is not documented as a singular "discovery" event but rather as a recurring necessity in various medicinal chemistry programs. The most established and logical synthetic approach involves a multi-step sequence that builds the heterocyclic core first, followed by the introduction and modification of the required functional groups. The general pathway proceeds via acylation, intramolecular cyclization (Friedel-Crafts reaction), nitration, and a final reduction.[7][8]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 6. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of 6-amino-3,4-dihydroquinolin-2(1H)-one Analogs

Introduction: The Quinolinone Scaffold - A Privileged Structure in Modern Drug Discovery

The 6-amino-3,4-dihydroquinolin-2(1H)-one core is a heterocyclic structure of significant interest in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antithrombotic properties.[1][3][4] The quinolinone scaffold is considered a "privileged structure" because it can bind to multiple, diverse biological targets with high affinity, making it a fertile ground for developing novel therapeutics.[5] Particularly in oncology, quinoline and quinolinone derivatives have been explored for their potential to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7]

This guide provides a comprehensive, field-proven framework for the systematic in vitro biological evaluation of novel this compound analogs. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to illuminate the strategic rationale behind each experimental stage. We will progress logically from broad phenotypic screening to specific mechanistic and target-based assays, constructing a robust data package that elucidates the therapeutic potential of each analog.

Part 1: The Foundational Screen — Quantifying Cytotoxicity and Antiproliferative Activity

The Causality Behind the Choice: The initial and most fundamental question for any potential anticancer agent is: does it impact cancer cell viability or proliferation? A foundational screen is essential to identify active compounds, establish a potency range (i.e., the half-maximal inhibitory concentration, or IC50), and select promising candidates for deeper investigation. Without this step, all further mechanistic work is baseless. We employ high-throughput cell-based assays that provide a quantitative measure of how a compound affects a population of cancer cells.[8]

Selecting the Right Cellular Models

The choice of cancer cell lines is critical and should be hypothesis-driven. A diverse panel is recommended to assess both broad-spectrum activity and potential selectivity. For quinolinone analogs, a starting panel could include cell lines from various cancer types where this scaffold has previously shown activity, such as:

-

Glioblastoma: U87-MG[11]

It is also prudent to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess preliminary selectivity and potential for off-target toxicity.[12]

Experimental Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This method is chosen for its high sensitivity, broad linear range, and reduced likelihood of interference from colored compounds compared to traditional colorimetric assays like MTT.[13] The principle is straightforward: the assay quantifies ATP, an indicator of metabolically active, viable cells.[14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well, opaque-walled microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell adherence and recovery.

-

Compound Preparation: Prepare a serial dilution series of the this compound analogs in the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically <0.5%).

-

Cell Treatment: Add the compound dilutions to the cells. Include vehicle-only controls (100% viability) and a positive control known to induce cell death (e.g., Staurosporine).

-

Incubation: Incubate the plates for a standard duration, typically 72 hours, which allows for multiple cell doubling times and thus captures both cytotoxic and antiproliferative effects.

-

Assay Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log-transformed compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Data Presentation: Comparative IC50 Values

The results of the foundational screen should be summarized in a clear, comparative table.

| Compound ID | Analog Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. U87-MG |

| Lead-01 | R1=H, R2=Phenyl | 4.20 | 5.15 | 7.96 |

| Lead-02 | R1=CH3, R2=Phenyl | 10.48 | 12.30 | 15.10 |

| Lead-03 | R1=H, R2=4-Cl-Phenyl | 1.50 | 2.05 | 3.80 |

| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.12 |

Note: Data is illustrative. Recent studies on similar quinolinone analogs have shown IC50 values in the low micromolar range against glioblastoma cell lines.[11]

Workflow Visualization

Caption: High-throughput cytotoxicity screening workflow.

Part 2: Uncovering the "How" — Mechanistic Assays for Cell Cycle and Apoptosis

The Causality Behind the Choice: An IC50 value tells us that a compound is active, but not how. The next logical step is to determine the cellular mechanism behind the observed loss of viability. Does the compound halt cell division (a cytostatic effect), or does it actively kill the cells (a cytotoxic effect)?[15] Flow cytometry-based assays are powerful tools for dissecting these mechanisms by analyzing individual cells within a population.[6]

Experimental Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol quantifies the DNA content of cells, allowing us to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes arrest in a specific phase will lead to an accumulation of cells in that phase.[7]

Step-by-Step Methodology:

-

Treatment: Seed and treat cells in 6-well plates with the analog at concentrations around its IC50 and 2x IC50 for 24-48 hours.

-

Cell Harvest: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Compare treated samples to vehicle controls.

Experimental Protocol 2: Apoptosis Detection via Annexin V & PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can detect these early apoptotic cells. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Step-by-Step Methodology:

-

Treatment & Harvest: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend the live cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze immediately on a flow cytometer.

-

Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Primarily necrotic cells (rare).

-

Visualization of Apoptosis Detection

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Part 3: The Ultimate Goal — Target Identification and Validation

The Causality Behind the Choice: Identifying the direct molecular target of a compound is the pinnacle of preclinical evaluation.[16][17] It transforms a "black box" compound with a cellular effect into a tool for precision medicine. A hypothesis-driven approach is often the most efficient starting point. Given that many quinolinone-based drugs are kinase inhibitors, evaluating the analogs against a panel of relevant kinases is a logical and scientifically sound strategy.[5][11]

Hypothesis-Driven Approach: In Vitro Kinase Inhibition Assays

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[18][19] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a purified kinase.[20][21]

Step-by-Step Methodology (Generic TR-FRET Assay):

-

Assay Components: The assay requires a purified recombinant kinase, a suitable substrate (peptide or protein), ATP, and a detection system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust platform.[21]

-

Compound Plating: Serially dilute the test analogs in an appropriate assay plate (e.g., 384-well).

-

Kinase Reaction: Add the purified kinase and a fluorescently-labeled substrate to the wells containing the compounds.

-

Initiation: Start the enzymatic reaction by adding a solution containing ATP. Allow the reaction to proceed for a pre-determined time in the linear range of the enzyme's activity.

-

Detection: Stop the reaction and add the detection reagents. In a TR-FRET assay, this typically includes a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the substrate's acceptor fluorophore into proximity, generating a FRET signal.

-

Data Acquisition: Read the plate on a TR-FRET-capable microplate reader.

-

Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition relative to controls and determine the IC50 value for each compound against each kinase. For more rigorous comparison, the inhibitor constant (Ki) should be determined, which accounts for the ATP concentration used in the assay.[18][22]

Data Presentation: Kinase Inhibition Profile

| Compound ID | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| Lead-03 | 85 | >10,000 | 7,500 |

| Lead-04 | 150 | >10,000 | >10,000 |

| Sorafenib | 90 | - | - |

Note: Data is illustrative. Analogs of 3,4-dihydroquinolin-2(1H)-one have recently been investigated as potential VEGFR2 inhibitors.[11]

Unbiased Approaches for Novel Target Discovery

If the hypothesis-driven approach does not yield a clear target, or if the goal is to discover entirely new mechanisms, unbiased chemical proteomics methods can be employed. Techniques like affinity chromatography coupled with mass spectrometry involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified.[17][23]

Visualization of a Target-Based Signaling Pathway

Caption: Inhibition of the VEGFR2 signaling pathway by an analog.

Conclusion

The in vitro evaluation of novel this compound analogs is a multi-step, logical process that builds a comprehensive understanding of a compound's biological activity. By progressing from broad phenotypic screens to detailed mechanistic studies and finally to specific target identification, we can effectively triage compound libraries, identify promising leads, and build a solid, data-driven foundation for further preclinical and clinical development. This systematic approach, grounded in scientific causality, ensures that resources are focused on compounds with the highest therapeutic potential.

References

- Target identification of anticancer natural products using a chemical proteomics approach. (n.d.). ScienceDirect.

- Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide. (n.d.). BenchChem.

- Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). Signal Transduction and Targeted Therapy.

- Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024). Today's Clinical Lab.

- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). ChemicalBook.

- Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (n.d.). Bentham Science.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.

- Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025).

- Proteogenomics Study Identifies Cancer Drug Targets. (2024).

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed.

- Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Compar

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Semantic Scholar.

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV

- Biological activities of Friedländer quinoline analogues. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Applic

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie.

- In vitro JAK kinase activity and inhibition assays. (2013). PubMed.

- 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. (1998). Bioorganic & Medicinal Chemistry Letters.

- Kinase assays. (2020). BMG LABTECH.

- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.

- This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.). BOC Sciences.

- A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2025).

- 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes.

- Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). Pharmaceuticals.

- Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. (n.d.). RSC Publishing.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry.

- In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2025). Brazilian Journal of Science.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Bentham Science [benthamscience.com]

- 4. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. noblelifesci.com [noblelifesci.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]

- 23. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]

Whitepaper: The Antimicrobial Landscape of 6-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline and its derivatives have historically been a rich source of antimicrobial agents.[1][2] This technical guide provides an in-depth analysis of a specific, promising subclass: 6-amino-3,4-dihydroquinolin-2(1H)-one derivatives. We will dissect their antimicrobial spectrum, elucidate the prevailing mechanism of action, explore critical structure-activity relationships (SAR), and provide a robust experimental framework for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

The Quinolinone Core: A Privileged Scaffold in Antimicrobial Research

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, famously represented by the quinolone class of antibiotics.[1] These agents, beginning with nalidixic acid, have evolved over four generations to yield broad-spectrum drugs like ciprofloxacin and levofloxacin.[3] Their clinical success stems from a well-defined mechanism: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[3][4][5]

The this compound scaffold represents a strategic modification of this classic structure. The introduction of an amino group at the C-6 position, often replacing the fluorine atom found in many fluoroquinolones, offers a new vector for chemical modification and has been shown to maintain significant antibacterial activity.[6] This guide focuses on these specific derivatives, exploring how modifications to this core structure influence their biological activity.

Caption: Core structure and primary points for chemical modification.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone-based antibiotics is the disruption of DNA replication and repair.[5] They accomplish this by forming a stable complex with the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and the DNA itself. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[4][7]

While the C-6 fluorine of traditional fluoroquinolones is a key substituent for potency, studies on 6-aminoquinolones confirm that this class of compounds retains the ability to inhibit bacterial DNA gyrase.[6] The antimicrobial effect is therefore bactericidal.[7]

Caption: Mechanism of action for quinolinone derivatives.

Antimicrobial Spectrum

The efficacy of 6-amino-quinolinone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The breadth and potency of their activity are highly dependent on the specific substitutions on the quinolinone core.

Antibacterial Activity

Derivatives of this class have demonstrated a broad spectrum of activity, with certain compounds showing potent inhibition of both Gram-positive and Gram-negative bacteria.[6]

-

Gram-Positive Bacteria: Significant activity is frequently observed against strains such as Staphylococcus aureus and Bacillus cereus.[2][8] Some derivatives have shown MIC values comparable to or better than standard antibiotics like Cefuroxime.[9] The presence of bulky or heterocyclic moieties attached to the core structure often enhances activity against these pathogens.

-

Gram-Negative Bacteria: Good activity is maintained against many Gram-negative bacteria, although Pseudomonas aeruginosa often shows higher resistance.[6] Compounds substituted with sulfonyl or benzoyl moieties at the 6-amino position have shown excellent MIC values against Escherichia coli and Pseudomonas species.[8]

Table 1: Representative Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

| Compound Class/Reference | Key Structural Feature | S. aureus | B. cereus | E. coli | P. aeruginosa | Source |

|---|---|---|---|---|---|---|

| 6-Aminoquinolones | Thiomorpholine at C-7 | 0.76 (GM) | - | 0.45 (GM) | Inactive | [6] |

| Quinoline-Sulfonamides | Sulfonyl at 6-amino | 3.12 | 3.12 | 6.25 | 6.25 | [8] |

| Quinolinequinones (QQ1) | Quinone moiety | 1.22 | - | - | - | [9] |

| 2-Sulfoether-4-quinolone | Sulfoether at C-2 | 0.8 µM | 1.61 µM | - | - | [2] |

| N-methylbenzoindolo-quinoline | Fused ring system | 2 | - | 6 | 48 | [2] |

(GM = Geometric Mean; Data is illustrative of potency found in literature)

Antifungal Activity

Beyond antibacterial effects, several studies have highlighted the antifungal potential of quinoline derivatives. This dual-activity profile is highly desirable in drug development.

-

Fungal Pathogens: Potent activity has been recorded against various fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[2][8] In some cases, the antifungal potency of novel derivatives has been shown to be superior to standard agents like Clotrimazole.[9]

Table 2: Representative Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)

| Compound Class/Reference | Key Structural Feature | C. albicans | A. niger | A. flavus | F. oxysporum | Source |

|---|---|---|---|---|---|---|

| Quinoline-Sulfonamides | Sulfonyl at 6-amino | 6.25 | 12.5 | 12.5 | 6.25 | [8] |

| Quinoline-Thiazoles | Fused Thiazole Ring | 25 | 25 | 12.5 | 25 | [2] |

| Quinolinequinones (QQ10) | Quinone moiety | 1.22 | - | - | - | [9] |

(Data is illustrative of potency found in literature)

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this class of compounds, several key SAR insights have emerged:

-

C-7 Substituent: As with traditional fluoroquinolones, the substituent at the C-7 position is a critical determinant of antimicrobial potency and spectrum. The introduction of a thiomorpholine group has been shown to confer good activity against Gram-positive bacteria.[6]

-

C-6 Amino Group Modifications: Derivatization of the 6-amino group is a successful strategy. The synthesis of sulfonamide and benzoyl derivatives has yielded compounds with excellent antibacterial and antifungal activity.[8] This position is a key handle for tuning the electronic and steric properties of the molecule.

-

Fused Ring Systems: Hybrid molecules that fuse the quinoline core with other heterocyclic systems (like thiazoles or benzofurans) can lead to highly potent compounds, potentially by interacting with multiple biological targets or improving pharmacokinetic properties.[2][10]

-

Peripheral Substituents: The nature and position of substituents on appended aromatic rings significantly impact activity. Halogenation or the addition of hydroxyl or amino groups can modulate potency against different microbial strains.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial screening, a standardized protocol is essential. The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

-

Preparation of Inoculum:

-

Select 3-5 isolated colonies of the microbial strain from an agar plate.

-

Transfer colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum density is critical; too high a concentration can overwhelm the drug, leading to falsely high MICs, while too low a density can result in falsely low MICs.

-

-

Preparation of Compound Plates:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

The final volume in each well is typically 50 µL before adding the inoculum. The concentration range should be sufficient to capture the expected MIC.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates at 35-37°C for 16-24 hours for most bacteria.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

An indicator dye, such as resazurin, can be added to aid in determining viability.

-

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of novel antimicrobial agents. Derivatives have demonstrated a potent, broad-spectrum activity against both bacteria and fungi, operating through the validated mechanism of topoisomerase inhibition.[6][8] The rich potential for chemical modification at multiple sites on the core structure allows for extensive optimization of potency, spectrum, and pharmacokinetic properties.

Future research should focus on:

-

Overcoming Resistance: Screening optimized derivatives against multidrug-resistant (MDR) clinical isolates.

-

Elucidating Novel Mechanisms: Investigating whether highly modified derivatives possess secondary mechanisms of action that could prevent the rapid development of resistance.

-

In Vivo Efficacy: Advancing lead compounds from in vitro screening to animal models of infection to assess their therapeutic potential.

The continued exploration of this chemical space represents a valuable and scientifically grounded strategy in the global effort to combat infectious diseases.

References

-

Title: 6-Aminoquinolones: a new class of quinolone antibacterials? Source: PubMed URL: [Link]

-

Title: Mechanism of Quinolone Action and Resistance Source: PMC - NIH URL: [Link]

-

Title: Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: PMC URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: Asian Pacific Journal of Health Sciences URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: NIH URL: [Link]

-

Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

-

Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]

-

Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL: [Link]

-

Title: Quinolones pharmacology | Mechanism of action of quinolone antibiotics Source: YouTube URL: [Link]

-

Title: Quinolone - Machanism of Action Source: YouTube URL: [Link]

-

Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: NIH URL: [Link]

-

Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL: [Link]

-

Title: Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation Source: PubMed URL: [Link]

-

Title: Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apjhs.com [apjhs.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cardiotonic Properties of 6-amino-3,4-dihydroquinolin-2(1H)-one

For the attention of: Researchers, scientists, and drug development professionals.

Abstract